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molecular formula C11H20O5 B1679633 3,6,9,12-Tetraoxapentadec-14-yn-1-ol CAS No. 87450-10-0

3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Cat. No. B1679633
M. Wt: 232.27 g/mol
InChI Key: WQMJFCWQBPUZCK-UHFFFAOYSA-N
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Patent
US09301951B2

Procedure details

To a suspension of sodium hydride (60% in oil, 740 mg, 18.5 mmol) in THF (50 mL) at 0° C. was added tetraethylene glycol (4.0 g, 20.6 mmol). After stirring for 15 minutes, propargyl bromide (80% in toluene, 2.00 mL, 18.0 mmol) was added slowly. The reaction was allowed to warm to RT and stirred 16 hours. Solids were removed by filtration and rinsed with MTBE (3×20 mL). The combined filtrates were concentrated and purified by flash chromatography on silica gel (EtOAc) to give 3,6,9,12-tetraoxapentadec-14-yn-1-ol (2.14 g).
Quantity
740 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:15])[CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][OH:14].[CH2:16](Br)[C:17]#[CH:18]>C1COCC1>[CH2:13]([OH:14])[CH2:12][O:11][CH2:10][CH2:9][O:8][CH2:7][CH2:6][O:5][CH2:4][CH2:3][O:15][CH2:18][C:17]#[CH:16] |f:0.1|

Inputs

Step One
Name
Quantity
740 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(COCCOCCOCCO)O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(C#C)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Solids were removed by filtration
WASH
Type
WASH
Details
rinsed with MTBE (3×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (EtOAc)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(COCCOCCOCCOCC#C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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